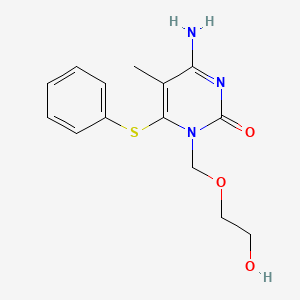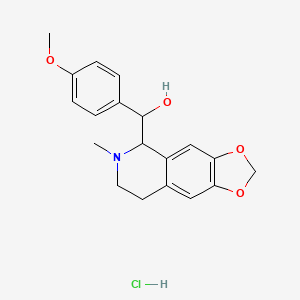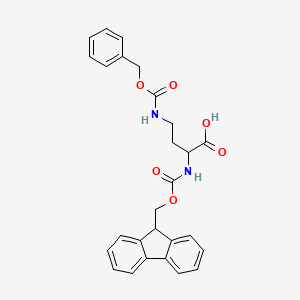
1,1,3,3-Propanetetracarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Propanetetracarbohydrazide is a chemical compound with the molecular formula C7H16N4O4. It is a derivative of hydrazine and is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its four hydrazide groups attached to a propane backbone, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Propanetetracarbohydrazide can be synthesized through the reaction of 1,1,3,3-tetramethoxypropane with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C7H16O4+4N2H4→C7H16N4O4+4CH3OH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Propanetetracarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and nitrogen-containing byproducts.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
1,1,3,3-Propanetetracarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-Propanetetracarbohydrazide involves its ability to form stable complexes with various substrates. The hydrazide groups can interact with carbonyl compounds, leading to the formation of hydrazones and other derivatives. These interactions are crucial in its applications as a cross-linking agent and in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethoxypropane: A precursor in the synthesis of 1,1,3,3-Propanetetracarbohydrazide.
1,3-Propanediol: Another propane derivative with different functional groups.
Hydrazine: The parent compound of hydrazides.
Uniqueness
This compound is unique due to its four hydrazide groups, which provide multiple sites for chemical reactions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in various scientific applications.
Properties
CAS No. |
5395-02-8 |
|---|---|
Molecular Formula |
C7H16N8O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
propane-1,1,3,3-tetracarbohydrazide |
InChI |
InChI=1S/C7H16N8O4/c8-12-4(16)2(5(17)13-9)1-3(6(18)14-10)7(19)15-11/h2-3H,1,8-11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19) |
InChI Key |
HRMKYDUBDWPOFI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)NN)C(=O)NN)C(C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)





![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)





![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
